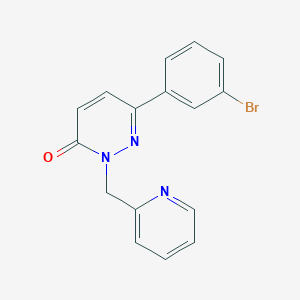
6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H12BrN3O and its molecular weight is 342.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a synthetic compound belonging to the class of pyridazine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The objective of this article is to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12BrN3O
- Molecular Weight : 342.196 g/mol
- CAS Number : 1257549-22-6
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine precursors. The introduction of the bromophenyl and pyridinylmethyl groups is crucial for enhancing the compound's biological activity.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of pyridazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.
-
Antibacterial Activity :
- Compounds related to this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
- A study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL for structurally similar compounds, suggesting potential for this compound as an antibacterial agent .
- Antifungal Activity :
Cytotoxicity
Research indicates that pyridazine derivatives may possess cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.
- Mechanism of Action :
Study 1: Antibacterial Evaluation
In a comparative study, several pyridazine derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with bromine substitutions exhibited enhanced activity against E. coli and S. aureus, with some achieving MIC values lower than traditional antibiotics .
Study 2: Anticancer Potential
A series of experiments evaluated the anticancer potential of various pyridazine derivatives, including the target compound. Results showed that certain analogs significantly inhibited the proliferation of breast and lung cancer cell lines, suggesting that structural modifications could lead to improved therapeutic agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H12BrN3O |
| Molecular Weight | 342.196 g/mol |
| Antibacterial MIC Range | 3.12 - 12.5 µg/mL |
| Cytotoxicity (IC50) | Varies by cell line |
Eigenschaften
IUPAC Name |
6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-13-5-3-4-12(10-13)15-7-8-16(21)20(19-15)11-14-6-1-2-9-18-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPYMKFHLXFJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














